molecular formula C13H10N6O3 B11063375 (4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11063375
M. Wt: 298.26 g/mol
InChI Key: LHQYVGIGVHAPET-RUDMXATFSA-N
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Description

4-[(E)-1-(1,3-Benzodioxol-5-yl)methylidene]-5-methyl-2-(1H-1,2,3,4-tetraazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a pyrazolone core, and a tetraazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-(1,3-Benzodioxol-5-yl)methylidene]-5-methyl-2-(1H-1,2,3,4-tetraazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzodioxole derivatives and pyrazolone precursors. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include aldehydes, hydrazines, and azides, with catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-(1,3-Benzodioxol-5-yl)methylidene]-5-methyl-2-(1H-1,2,3,4-tetraazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.

Scientific Research Applications

4-[(E)-1-(1,3-Benzodioxol-5-yl)methylidene]-5-methyl-2-(1H-1,2,3,4-tetraazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-1-(1,3-Benzodioxol-5-yl)methylidene]-5-methyl-2-(1H-1,2,3,4-tetraazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-1-(1,3-Benzodioxol-5-yl)methylidene]-5-methyl-2-(1H-1,2,3,4-tetraazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its combination of a benzodioxole ring, pyrazolone core, and tetraazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10N6O3

Molecular Weight

298.26 g/mol

IUPAC Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(2H-tetrazol-5-yl)pyrazol-3-one

InChI

InChI=1S/C13H10N6O3/c1-7-9(12(20)19(16-7)13-14-17-18-15-13)4-8-2-3-10-11(5-8)22-6-21-10/h2-5H,6H2,1H3,(H,14,15,17,18)/b9-4+

InChI Key

LHQYVGIGVHAPET-RUDMXATFSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC3=C(C=C2)OCO3)C4=NNN=N4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=NNN=N4

Origin of Product

United States

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